5-[1,3-Benzodioxol-5-yl-(4-hydroxy-2-imino-6-oxo-1,3-diphenylpyrimidin-5-yl)methyl]-6-hydroxy-2-imino-1,3-diphenylpyrimidin-4-one
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Overview
Description
5-[1,3-Benzodioxol-5-yl-(4-hydroxy-2-imino-6-oxo-1,3-diphenylpyrimidin-5-yl)methyl]-6-hydroxy-2-imino-1,3-diphenylpyrimidin-4-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines multiple aromatic rings and functional groups, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1,3-Benzodioxol-5-yl-(4-hydroxy-2-imino-6-oxo-1,3-diphenylpyrimidin-5-yl)methyl]-6-hydroxy-2-imino-1,3-diphenylpyrimidin-4-one typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the indole-based core structure . This reaction requires specific conditions, such as the use of palladium catalysts, appropriate ligands, and bases like cesium carbonate in solvents like toluene or 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-[1,3-Benzodioxol-5-yl-(4-hydroxy-2-imino-6-oxo-1,3-diphenylpyrimidin-5-yl)methyl]-6-hydroxy-2-imino-1,3-diphenylpyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
5-[1,3-Benzodioxol-5-yl-(4-hydroxy-2-imino-6-oxo-1,3-diphenylpyrimidin-5-yl)methyl]-6-hydroxy-2-imino-1,3-diphenylpyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its ability to inhibit specific enzymes or pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[1,3-Benzodioxol-5-yl-(4-hydroxy-2-imino-6-oxo-1,3-diphenylpyrimidin-5-yl)methyl]-6-hydroxy-2-imino-1,3-diphenylpyrimidin-4-one involves its interaction with specific molecular targets. For example, it may bind to and inhibit enzymes involved in cell proliferation, leading to anticancer effects . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic research.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share a similar core structure and have been studied for their anticancer properties.
5-(1,3-Benzodioxol-5-yl)-2,4-pentadienoic acid: Another compound with a benzodioxole moiety, known for its biological activities.
Uniqueness
5-[1,3-Benzodioxol-5-yl-(4-hydroxy-2-imino-6-oxo-1,3-diphenylpyrimidin-5-yl)methyl]-6-hydroxy-2-imino-1,3-diphenylpyrimidin-4-one is unique due to its complex structure, which combines multiple functional groups and aromatic rings
Properties
IUPAC Name |
5-[1,3-benzodioxol-5-yl-(4-hydroxy-2-imino-6-oxo-1,3-diphenylpyrimidin-5-yl)methyl]-6-hydroxy-2-imino-1,3-diphenylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H30N6O6/c41-39-43(26-13-5-1-6-14-26)35(47)33(36(48)44(39)27-15-7-2-8-16-27)32(25-21-22-30-31(23-25)52-24-51-30)34-37(49)45(28-17-9-3-10-18-28)40(42)46(38(34)50)29-19-11-4-12-20-29/h1-23,32,41-42,47,49H,24H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFPQGQZXICKAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C3=C(N(C(=N)N(C3=O)C4=CC=CC=C4)C5=CC=CC=C5)O)C6=C(N(C(=N)N(C6=O)C7=CC=CC=C7)C8=CC=CC=C8)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H30N6O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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